6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Overview
Description
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has an empirical formula of C10H13NO, a CAS Number of 42923-77-3, and a molecular weight of 163.22 .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is complex and involves various functional groups. The molecule contains a methoxy group (OCH3) attached to a tetrahydroisoquinoline ring, which is a common structural motif in many natural products and therapeutic compounds .Chemical Reactions Analysis
The chemical reactions involving 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are diverse and complex. Recent advances in the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been highlighted . These reactions often involve the isomerization of an iminium intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid include a solid form and a molecular weight of 163.22 . More specific properties such as boiling point, density, and refractive index are not provided in the retrieved documents.Scientific Research Applications
1. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway A series of 1,2,3,4-tetrahydroisoquinoline (THIQ)-3-carboxylic acid derivatives, which are structurally similar to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have been designed and evaluated for inhibitory activity against the PD-1/PD-L1 protein–protein interaction . These inhibitors are emerging as a potential alternative therapeutic modality with distinct molecular characteristics as compared to the anti-PD-1 and anti-PD-L1 monoclonal antibodies .
Treatment of Infective Pathogens
THIQ based natural and synthetic compounds, including 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, exert diverse biological activities against various infective pathogens . This makes them potential candidates for the development of new antimicrobial drugs .
Treatment of Neurodegenerative Disorders
THIQ based compounds have also shown potential in the treatment of neurodegenerative disorders . Their unique chemical structure allows them to interact with various biological targets, potentially slowing down the progression of these diseases .
Organic Intermediates
6-Methoxy-1,2,3,4-tetrahydroquinoline is used as an organic intermediate in various chemical reactions . Its unique structure makes it a valuable component in the synthesis of complex organic molecules .
Fine Chemicals
This compound is also used in the production of fine chemicals . These are chemicals that are produced in limited quantities and require a high degree of purity .
Pharmaceutical Research and Development
6-Methoxy-1,2,3,4-tetrahydroquinoline is used in pharmaceutical research and development . It can serve as a building block in the synthesis of new drugs, allowing researchers to explore novel therapeutic strategies .
Safety and Hazards
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-8-2-3-9-7(6-8)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRHLLVXHCWXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661366 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1161833-78-8 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing an efficient dynamic kinetic resolution method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?
A1: Enantiopure compounds, which exist solely as one enantiomer, are crucial in pharmaceutical research and development. Many drugs exhibit chirality, meaning they can exist in two mirror-image forms (enantiomers). Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even cause adverse effects. []
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